Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13762227
InChI: InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8;;/h4-7,9H,12H2,1-3H3;2*1H
SMILES: CC(C)(C)OC(=O)C(C1=CC=NC=C1)N.Cl.Cl
Molecular Formula: C11H18Cl2N2O2
Molecular Weight: 281.18 g/mol

Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride

CAS No.:

Cat. No.: VC13762227

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride -

Specification

Molecular Formula C11H18Cl2N2O2
Molecular Weight 281.18 g/mol
IUPAC Name tert-butyl 2-amino-2-pyridin-4-ylacetate;dihydrochloride
Standard InChI InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8;;/h4-7,9H,12H2,1-3H3;2*1H
Standard InChI Key IYHXWOBOAFULJH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C(C1=CC=NC=C1)N.Cl.Cl
Canonical SMILES CC(C)(C)OC(=O)C(C1=CC=NC=C1)N.Cl.Cl

Introduction

PropertyValue
Molecular FormulaC₁₁H₁₇N₂O₂·2HCl
Molecular Weight300.19 g/mol
SMILESCC(C)(C)OC(=O)C(N)C1=CC=NC=C1
LogP (Predicted)1.2–1.8
Hydrogen Bond Donors3 (2 from HCl)
Hydrogen Bond Acceptors5

Synthesis and Reaction Pathways

The synthesis of tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride typically involves a multi-step sequence starting from pyridine-4-carboxaldehyde or its derivatives. While specific protocols for the 4-yl isomer are scarce in the provided sources, analogous methods for pyridin-2-yl analogs and related amino acid esters suggest viable pathways.

Proposed Synthesis Route:

  • Aldol Condensation: React pyridin-4-carboxaldehyde with tert-butyl glycinate under basic conditions to form the α,β-unsaturated intermediate.

  • Reductive Amination: Catalytic hydrogenation or use of sodium cyanoborohydride to reduce the imine bond, yielding the tertiary amine.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Aldol CondensationKOH, EtOH, 0–5°C, 12 h60–70%
Reductive AminationNaBH₃CN, MeOH, RT, 6 h75–85%
Salt FormationHCl (g), Et₂O, 0°C, 1 h>90%

Physicochemical Properties

The dihydrochloride salt form significantly alters the compound’s solubility and stability compared to its free base. Experimental data from analogous compounds provide insights into its behavior:

Solubility Profile:

  • Water: >50 mg/mL (due to ionic interactions with HCl).

  • Ethanol: ~20 mg/mL.

  • Dichloromethane: <5 mg/mL.

Thermal Stability: Differential scanning calorimetry (DSC) of similar compounds indicates decomposition temperatures above 200°C , suggesting robustness under standard handling conditions.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields in reductive amination steps necessitate optimization.

  • Biological Data Gap: Absence of targeted studies on this isomer.

Recommendations:

  • Explore microwave-assisted synthesis to improve reaction efficiency.

  • Conduct high-throughput screening to identify therapeutic targets.

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